molecular formula C19H14N4O B14808839 N-(1H-indol-3-ylmethylideneamino)quinoline-6-carboxamide

N-(1H-indol-3-ylmethylideneamino)quinoline-6-carboxamide

Cat. No.: B14808839
M. Wt: 314.3 g/mol
InChI Key: WEJPEBFFNMLZQL-UHFFFAOYSA-N
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Description

N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide is a complex organic compound that features both indole and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide typically involves the condensation of 6-quinolinecarbohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and indole derivatives, which can have significant biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide is unique due to its dual indole and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)quinoline-6-carboxamide

InChI

InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)

InChI Key

WEJPEBFFNMLZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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